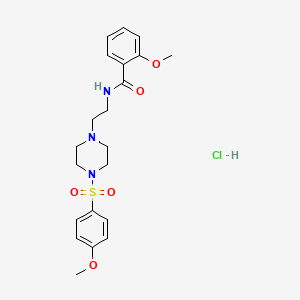
2-Chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Herbicide Use
2-Chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide and its derivatives are primarily used as herbicides. For example, chloroacetamides like alachlor and metazachlor are selective pre-emergent or early post-emergent herbicides. They are effective in controlling annual grasses and many broad-leaved weeds in various crops such as cotton, brassicas, maize, oilseed rape, peanuts, radish, soybeans, and sugarcane (Weisshaar & Böger, 1989).
Chemical Synthesis and Structural Studies
This compound is also used in chemical synthesis and structural studies. For example, its base-catalyzed hydrolysis generates hydroxy-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)-acetamide, which is significant in chemical reactions (Rouchaud et al., 2010). Additionally, its crystal structure and molecular bonding have been studied to understand its physical and chemical properties (Gowda et al., 2008).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored. For instance, studies on N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide focus on crystal structure and potential applications in drug development (Ding et al., 2006).
Material Science
In material science, its derivatives are investigated for properties like fluorescence emission and structural aspects in compounds like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide (Karmakar et al., 2007).
Environmental Studies
Environmental studies involving chloroacetamide herbicides, including this compound, assess their impact and behavior in ecosystems. For example, the influence of acetamide herbicide applications on the efficacy of protectant CGA-43089 in grain sorghum was studied to understand the interaction between these chemicals and plant growth (Simkins et al., 1980).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[(2,5-dimethylphenyl)carbamoyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-3-4-8(2)9(5-7)13-11(16)14-10(15)6-12/h3-5H,6H2,1-2H3,(H2,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGVDLYTWFHHHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2415234.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2415239.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2415240.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2415242.png)






![2-oxo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2415253.png)